molecular formula C8H12N2 B2392532 2-Aminospiro[3.3]heptane-2-carbonitrile CAS No. 2091254-13-4

2-Aminospiro[3.3]heptane-2-carbonitrile

Cat. No.: B2392532
CAS No.: 2091254-13-4
M. Wt: 136.198
InChI Key: VYPAIICZHCYNRP-UHFFFAOYSA-N
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Description

2-Aminospiro[3.3]heptane-2-carbonitrile is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of an amino group and a nitrile group further enhances its reactivity and versatility in various chemical reactions.

Preparation Methods

The synthesis of 2-Aminospiro[3.3]heptane-2-carbonitrile typically involves the following steps:

    Cyclization Reaction: The initial step involves the formation of the spirocyclic framework through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Nitrile Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

2-Aminospiro[3.3]heptane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and nitrile groups can participate in substitution reactions with suitable electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Aminospiro[3.3]heptane-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Aminospiro[3.3]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Aminospiro[3.3]heptane-2-carbonitrile can be compared with other spirocyclic compounds, such as:

    2-Aminospiro[3.4]octane-2-carbonitrile: This compound features a larger spirocyclic framework, which can influence its reactivity and applications.

    2-Aminospiro[2.3]hexane-2-carbonitrile: This compound has a smaller spirocyclic framework, which can affect its stability and reactivity.

    2-Aminospiro[3.3]heptane-2-carboxamide:

The uniqueness of this compound lies in its specific combination of a spirocyclic framework, amino group, and nitrile group, which collectively contribute to its diverse reactivity and wide range of applications.

Properties

IUPAC Name

2-aminospiro[3.3]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-8(10)4-7(5-8)2-1-3-7/h1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPAIICZHCYNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091254-13-4
Record name 2-aminospiro[3.3]heptane-2-carbonitrile
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